molecular formula C8H12ClNO B8408936 3-(gamma-Chlorobutyramido)-1-butyne

3-(gamma-Chlorobutyramido)-1-butyne

Cat. No.: B8408936
M. Wt: 173.64 g/mol
InChI Key: LGXAPRGVMIYLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(gamma-Chlorobutyramido)-1-butyne is a synthetic organic compound characterized by a terminal alkyne group and a gamma-chlorinated butyramide moiety. Its structure combines reactivity from both the alkyne (sp-hybridized carbon) and the chlorinated amide group, making it a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions. The chlorine atom at the gamma position of the butyramide chain introduces steric and electronic effects that influence its reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

N-but-3-yn-2-yl-4-chlorobutanamide

InChI

InChI=1S/C8H12ClNO/c1-3-7(2)10-8(11)5-4-6-9/h1,7H,4-6H2,2H3,(H,10,11)

InChI Key

LGXAPRGVMIYLSK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on general chemical principles and the structural features of related compounds in the evidence (e.g., chlorinated hydrocarbons and amines), the following comparative analysis can be inferred:

Chlorinated Aliphatic Amides

  • 1-Chlorobutane (CAS 77923/78503) : A simple chlorinated alkane lacking the amide and alkyne functionalities. Its reactivity is dominated by nucleophilic substitution (SN2) at the chlorine-bearing carbon, whereas 3-(gamma-Chlorobutyramido)-1-butyne’s reactivity is modulated by the electron-withdrawing amide group and the alkyne’s π-system .
  • Chlorocyclohexene (CAS 930-66-5): A cyclic chlorinated alkene.

Chlorinated Aromatic Amines

  • Chloroanilines (2-, 3-, 4-chloro; CAS 95-51-2, 108-42-9, 106-47-8): These aromatic amines exhibit resonance stabilization of the amino group, reducing nucleophilicity compared to the aliphatic amide in this compound. The chlorine’s position (ortho, meta, para) in chloroanilines affects solubility and toxicity, whereas in this compound, the gamma-chloro group primarily impacts steric hindrance .

Halogenated Methanes

  • Chlorodibromomethane (CAS 124-48-1) : A trihalomethane with mixed halogen substituents. Its reactivity is dominated by radical pathways and environmental persistence, contrasting with the directed reactivity of this compound in controlled synthetic reactions .

Data Table: Key Properties of Selected Chlorinated Compounds

Compound Name CAS Number Key Functional Groups Reactivity Profile
This compound Not listed Alkyne, chlorinated amide Click chemistry, cross-coupling
1-Chlorobutane 77923/78503 Chloroalkane SN2 substitution, radical reactions
4-Chloroaniline 106-47-8 Aromatic amine, chloro Electrophilic substitution, azo dyes
Chlorodibromomethane 124-48-1 Trihalomethane Environmental pollutant, radical reactions

Research Findings and Limitations

  • Synthetic Utility: The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction less feasible with non-alkynated chlorinated amides like chloroacetamide .
  • Environmental Impact : Chlorodibromomethane is a regulated pollutant due to its persistence, whereas this compound’s environmental fate remains unstudied .

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